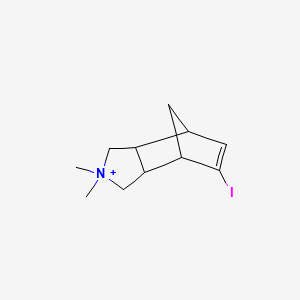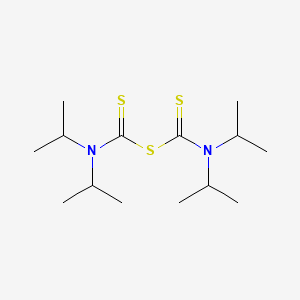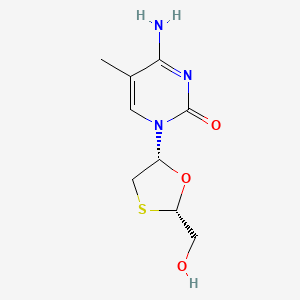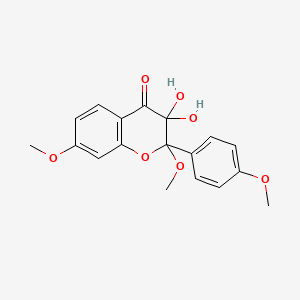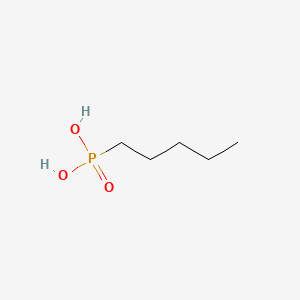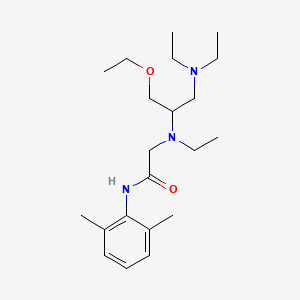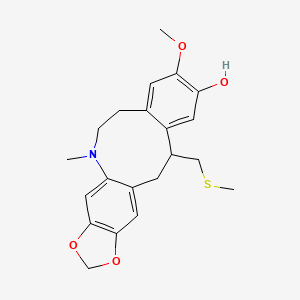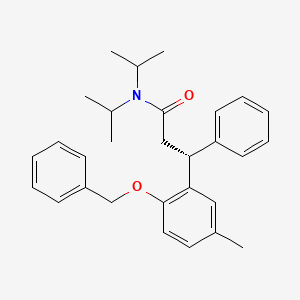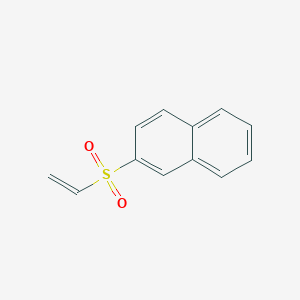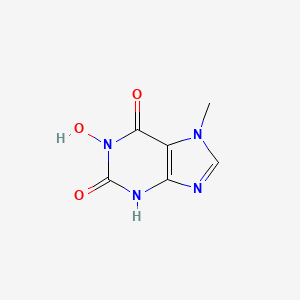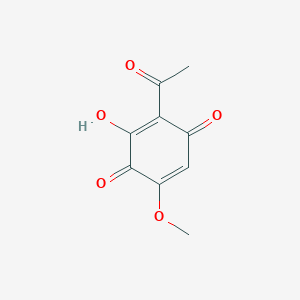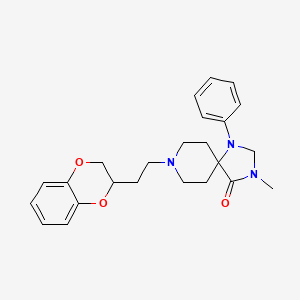
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazaspiro(45)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Spiro Ring System: This step involves the cyclization of appropriate precursors to form the spiro linkage. Common reagents used in this step include strong bases and cyclizing agents.
Introduction of the Benzodioxan Moiety: The benzodioxan group is introduced through a nucleophilic substitution reaction, often using a halogenated benzodioxan derivative.
Methylation and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,8-Triazaspiro(4.5)decan-4-one derivatives with different substituents.
- Compounds with similar spiro linkage but different functional groups.
Uniqueness
What sets 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(1,4-benzodioxan-2-yl)ethyl)-3-methyl-1-phenyl- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
102395-45-9 |
|---|---|
Molekularformel |
C24H29N3O3 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
8-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H29N3O3/c1-25-18-27(19-7-3-2-4-8-19)24(23(25)28)12-15-26(16-13-24)14-11-20-17-29-21-9-5-6-10-22(21)30-20/h2-10,20H,11-18H2,1H3 |
InChI-Schlüssel |
VTJGTOAUDCODNK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN(C2(C1=O)CCN(CC2)CCC3COC4=CC=CC=C4O3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



